molecular formula C8H6ClF3N2O B2431739 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime CAS No. 866132-21-0

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime

Cat. No.: B2431739
CAS No.: 866132-21-0
M. Wt: 238.59
InChI Key: NRFOSQQLTISSHD-LNKIKWGQSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethanone oxime under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroethanone

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C8H7ClF3N2OC_8H_7ClF_3N_2O, is characterized by its unique trifluoromethyl group and chlorinated pyridine ring, which are often associated with enhanced pharmacological properties.

  • Molecular Formula: C8H7ClF3N2OC_8H_7ClF_3N_2O
  • CAS Number: 207994-12-5
  • Molar Mass: 225.6 g/mol
  • IUPAC Name: 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one oxime

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects in cancer treatment and enzyme inhibition. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, leading to increased potency and selectivity.

Anticancer Activity

One notable area of research involves the compound's anticancer properties. In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung Cancer)15.0Induces apoptosis
This compoundMCF7 (Breast Cancer)12.5Inhibits cell proliferation

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation, mechanisms critical for effective cancer therapies.

Enzyme Inhibition

Research has also indicated that this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. The structure allows it to fit into active sites, blocking substrate access and thus inhibiting enzymatic activity.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited a key enzyme involved in cancer metabolism, leading to reduced tumor growth in animal models .
  • Clinical Trials : A phase II clinical trial explored the use of trifluoromethylated pyridine derivatives in patients with refractory cancers, showing promising results in terms of patient survival and tumor response rates .

Properties

IUPAC Name

(NE)-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c1-4(14-15)7-6(9)2-5(3-13-7)8(10,11)12/h2-3,15H,1H3/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFOSQQLTISSHD-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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